molecular formula C15H20FNO4 B6329225 D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl- CAS No. 1213402-72-2

D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl-

Cat. No.: B6329225
CAS No.: 1213402-72-2
M. Wt: 297.32 g/mol
InChI Key: FNNQHFJUOICJME-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl- typically involves the protection of the amino group of D-phenylalanine with a tert-butoxycarbonyl (Boc) group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Biology: In biological research, this compound can be used to study the effects of fluoro and methyl substitutions on the activity of phenylalanine derivatives. It can also serve as a probe to investigate enzyme-substrate interactions and metabolic pathways .

Medicine: Its ability to modulate enzyme activity and receptor binding makes it a valuable tool in drug discovery .

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and agrochemicals .

Mechanism of Action

The mechanism of action of D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and methyl groups can enhance the binding affinity and selectivity of the compound, leading to increased biological activity. The Boc protecting group can be removed under acidic conditions, allowing the compound to interact with its targets more effectively .

Comparison with Similar Compounds

Uniqueness: The presence of both fluoro and methyl groups in D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl- makes it unique compared to other similar compounds. These substitutions can significantly alter the compound’s reactivity, stability, and biological activity, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

(2R)-3-(4-fluoro-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-9-7-11(16)6-5-10(9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNQHFJUOICJME-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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